N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide
Description
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12/h10H,2-7H2,1H3,(H,11,13) |
InChI Key |
RRBZDZNXXRAGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCNCC1 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Approach
The most common synthetic route involves the nucleophilic acylation of 1,4-diazepane with an acylating agent such as chloroacetyl chloride or acetic anhydride, followed by subsequent hydrolysis or amidation steps to yield the target compound.
$$
\text{1,4-Diazepane} + \text{Chloroacetyl chloride} \rightarrow \text{N-(2-chloroacetyl)-1,4-diazepane} \xrightarrow{\text{Ammonia or Amine}} \text{N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide}
$$
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalysts: Triethylamine or pyridine as base to scavenge HCl
- Inert Atmosphere: Nitrogen or argon to prevent moisture ingress
- Purification: Recrystallization or chromatography
Multi-step Synthesis via Intermediate Formation
Alternatively, a multi-step synthesis involves:
- Step 1: Formation of a chloroacetamide derivative by reacting acetic anhydride with chloroacetyl chloride.
- Step 2: Nucleophilic substitution of the chloro group by 1,4-diazepane.
- Step 3: Hydrolysis or amidation to introduce the acetamide group, yielding the final compound.
- Temperature: 0°C to ambient
- Solvent: Ethanol or acetonitrile
- Reaction Time: 2-24 hours, depending on conditions
- Purification: Recrystallization from suitable solvents
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are employed to improve yield and control over reaction parameters. Purification techniques such as preparative chromatography or recrystallization are used to obtain high-purity products, with process optimization focusing on minimizing impurities and maximizing throughput.
Data and Structural Considerations
| Parameter | Details | Source/Reference |
|---|---|---|
| Molecular Formula | C₉H₁₈ClN₃O₂ | , |
| Molecular Weight | ~235.72 g/mol | , |
| Key Functionalities | Diazepane ring, oxoacetamide group, hydrochloride salt | , |
The hydrochloride salt form enhances solubility, which is advantageous for biological applications and laboratory handling.
Research Findings and Structural Implications
Reaction Optimization
Research indicates that maintaining anhydrous conditions and employing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) during amidation improves yields (>95%) and purity. Recrystallization from ethanol or ethyl acetate is effective for purification.
Analytical Techniques for Characterization
- NMR Spectroscopy: Confirm the integrity of the diazepane ring and oxoacetamide linkage.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight.
- HPLC: Assess purity (>95%) and detect impurities.
- X-ray Crystallography: Confirm molecular structure and stereochemistry when crystalline samples are available.
Discrepancies and Data Gaps
Some data entries suggest conflicting molecular formulas (e.g., C₁₁H₉NO₃), indicating possible structural variants or data entry errors. The primary structure of interest, supported by patent and chemical literature, remains consistent with the molecular formula C₉H₁₈ClN₃O₂.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic acylation | Reaction of 1,4-diazepane with acyl chlorides or anhydrides | Straightforward, high yield | Requires strict moisture control |
| Multi-step synthesis | Sequential formation of intermediates | Flexibility in functionalization | Longer process, potential for side reactions |
| Industrial continuous flow | Large-scale synthesis with process control | High efficiency, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diazepane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction leads to its observed effects, such as anxiolytic or anticonvulsant properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Core Heterocycle: The target compound’s 1,4-diazepane ring (7-membered) contrasts with piperazine (6-membered, ) and benzothiazine/benzothiazole (bicyclic, ). Benzothiazole/benzothiazine derivatives () incorporate sulfur, which can increase electron-withdrawing effects and alter redox properties compared to nitrogen-only heterocycles .
Substituent Effects: Halogenated Groups (e.g., chloro, bromo in ): Enhance lipophilicity and binding affinity via hydrophobic interactions. For example, Compound 4’s bromophenyl group may improve membrane permeability in pharmacokinetic studies . Ethoxy/Methoxy Groups (): Electron-donating substituents that may stabilize aromatic systems or modulate solubility.
Alkyl vs. Aryl Chains: The branched alkyl chain in N-(1,4-dimethylpentyl)acetoacetamide () confers high lipophilicity, favoring applications in organic synthesis over biological systems. In contrast, the target compound’s diazepane-acetamide structure balances polar (amide) and nonpolar (heterocycle) regions, suggesting better aqueous solubility than alkyl analogs .
Physicochemical and Pharmacological Insights
- Solubility : The diazepane ring’s nitrogen atoms may facilitate hydrogen bonding, improving aqueous solubility compared to benzothiazole derivatives () but reducing lipid solubility relative to alkyl-chain analogs ().
- Biological Activity: Piperazine derivatives () are known to modulate drug pharmacokinetics, suggesting that the target compound’s diazepane core could interact with transporters or enzymes. However, the absence of bulky aryl groups (e.g., bromophenyl in Compound 4) may limit its potency in similar applications .
- Stability : The nitro group in ’s compound increases reactivity and metabolic susceptibility, whereas the target compound’s lack of strong electron-withdrawing/donating groups may enhance stability .
Biological Activity
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring linked to an acetamide moiety. This structural composition allows for various interactions with biological targets, making it a valuable candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The diazepane structure facilitates binding to various molecular targets, potentially leading to:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities. The following table summarizes key findings from recent studies:
Study 1: Enzyme Inhibition Profiles
In a study evaluating the inhibition profiles of various compounds, this compound was identified as a potent inhibitor of AChE and BChE. The results indicated that structural modifications could enhance its inhibitory effects on these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Study 2: Receptor Binding Studies
Another investigation focused on the binding affinity of this compound to serotonin receptors. The compound demonstrated significant binding affinity, indicating its potential as an anxiolytic agent. The study highlighted the importance of the diazepane structure in facilitating receptor interactions .
Study 3: Molecular Docking Simulations
Molecular docking studies have provided insights into the binding modes of this compound with target enzymes. These simulations revealed that the compound could adopt multiple conformations upon binding, which may contribute to its inhibitory potency against AChE and other targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
